molecular formula C14H24O2 B1182673 2,5-Ditert-butyl-1,4-cyclohexanedione

2,5-Ditert-butyl-1,4-cyclohexanedione

Cat. No.: B1182673
M. Wt: 224.344
InChI Key: QGMVFJOKDPISNS-UHFFFAOYSA-N
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Description

2,5-Ditert-butyl-1,4-cyclohexanedione is a cyclohexanedione derivative featuring bulky tert-butyl substituents at the 2- and 5-positions of the ring. This derivative contains additional chlorine atoms at positions 5 and 6, as well as a cyclohexene ring (unsaturated backbone), distinguishing it from simpler 1,4-cyclohexanediones . Key properties include:

  • Molecular formula: C₁₄H₂₀Cl₂O₂
  • cLogP: 4.937 (indicating high lipophilicity)
  • Polar surface area: 34.14 Ų
  • Steric features: Two tert-butyl groups introduce significant steric hindrance, impacting reactivity and solubility .

Properties

Molecular Formula

C14H24O2

Molecular Weight

224.344

IUPAC Name

2,5-ditert-butylcyclohexane-1,4-dione

InChI

InChI=1S/C14H24O2/c1-13(2,3)9-7-12(16)10(8-11(9)15)14(4,5)6/h9-10H,7-8H2,1-6H3

InChI Key

QGMVFJOKDPISNS-UHFFFAOYSA-N

SMILES

CC(C)(C)C1CC(=O)C(CC1=O)C(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 2,5-Ditert-butyl-5,6-dichloro-2-cyclohexene-1,4-dione with two related cyclohexanedione derivatives:

Compound Substituents Molecular Formula cLogP Key Properties
1,4-Cyclohexanedione None C₆H₈O₂ ~0.5 High polarity, water-soluble, reactive ketone groups
2,5-Dicarbethoxy-1,4-cyclohexanedione Carbethoxy (-COOEt) at 2,5 C₁₂H₁₆O₆ ~2.0 Moderate lipophilicity, ester groups enable nucleophilic substitution
2,5-Ditert-butyl-5,6-dichloro-2-cyclohexene-1,4-dione tert-butyl (2,5), Cl (5,6), cyclohexene C₁₄H₂₀Cl₂O₂ 4.94 High lipophilicity, steric hindrance, potential for electrophilic reactions

Substituent Effects on Properties

  • Steric Hindrance : The tert-butyl groups in 2,5-Ditert-butyl-5,6-dichloro-2-cyclohexene-1,4-dione impose substantial steric bulk, reducing reaction rates in nucleophilic substitutions but enhancing selectivity. This contrasts with 1,4-cyclohexanedione , which lacks substituents and reacts readily .
  • Lipophilicity: The cLogP value (4.94) of the tert-butyl derivative far exceeds that of 1,4-cyclohexanedione (~0.5) and 2,5-dicarbethoxy-1,4-cyclohexanedione (~2.0), making it more soluble in nonpolar solvents .
  • Reactivity : Chlorine substituents in the tert-butyl analog increase electrophilicity, enabling halogen-specific reactions (e.g., elimination or cross-coupling). The carbethoxy derivative, by contrast, undergoes hydrolysis to regenerate 1,4-cyclohexanedione under acidic conditions .

Stability and Spectroscopic Features

  • Cyclohexene Backbone : The unsaturated ring in the tert-butyl derivative may enhance conjugation stability compared to fully saturated analogs. Nuclear magnetic resonance (NMR) data (InChIKey: JSACLUOJBWRMBY-UHFFFAOYSA-N) confirm stereochemical complexity due to two stereocenters .
  • Spectroscopic Differentiation : Infrared (IR) and NMR spectra of the tert-butyl analog would show distinct peaks for C-Cl (600–800 cm⁻¹) and tert-butyl C-H (~1375 cm⁻¹) bonds, absent in simpler derivatives .

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